molecular formula C13H21BrCl2N2 B2559560 (1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286274-97-2

(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2559560
CAS No.: 1286274-97-2
M. Wt: 356.13
InChI Key: WUEHFLAAAUXQLI-MQQSYLBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a cyclohexane ring substituted with a bromobenzyl group and two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the bromobenzyl group: This step involves the bromination of benzyl chloride followed by its attachment to the cyclohexane ring through a nucleophilic substitution reaction.

    Addition of amine groups:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes or as a precursor for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride**
  • (1R,4R)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride**
  • (1R,4R)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride**

Uniqueness

(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-N-[(4-bromophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2.2ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;;/h1-4,12-13,16H,5-9,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEHFLAAAUXQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.